molecular formula C22H28OSi B12590892 Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane CAS No. 651033-73-7

Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane

Cat. No.: B12590892
CAS No.: 651033-73-7
M. Wt: 336.5 g/mol
InChI Key: LSLNIKOOCGDLPM-UHFFFAOYSA-N
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Description

Ethoxy(6-methylhepta-2,6-dien-1-yl)diphenylsilane is an organosilicon compound characterized by a silicon atom bonded to three distinct groups: an ethoxy group (–OCH₂CH₃), a diphenyl moiety (two benzene rings), and a 6-methylhepta-2,6-dien-1-yl chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651033-73-7

Molecular Formula

C22H28OSi

Molecular Weight

336.5 g/mol

IUPAC Name

ethoxy-(6-methylhepta-2,6-dienyl)-diphenylsilane

InChI

InChI=1S/C22H28OSi/c1-4-23-24(21-15-9-5-10-16-21,22-17-11-6-12-18-22)19-13-7-8-14-20(2)3/h5-7,9-13,15-18H,2,4,8,14,19H2,1,3H3

InChI Key

LSLNIKOOCGDLPM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC=CCCC(=C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane typically involves the reaction of 6-methylhepta-2,6-dien-1-ol with diphenylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the ethoxy group to an ethyl group.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of a base are employed.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Ethyl-substituted silanes.

    Substitution: Halogenated or aminated silanes.

Scientific Research Applications

Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The ethoxy group can undergo hydrolysis to form silanol, which can further react with other molecules to form stable siloxane bonds. These interactions are crucial in the formation of silicone-based materials and in the stabilization of drug delivery systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethoxy Group Comparison:
  • Ethoxy(6-methylhepta-2,6-dien-1-yl)diphenylsilane vs. Ethoxybenzene (C₈H₁₀O) :
    • Ethoxybenzene () is a simple aromatic ether with an ethoxy group attached to a benzene ring. It exhibits a boiling point of 171–173°C, low water solubility, and moderate polarity. In contrast, the ethoxy group in the target silane is bonded to silicon, which is less electronegative than carbon, leading to faster hydrolysis rates under acidic or basic conditions compared to ethoxybenzene’s stable ether linkage .
    • Reactivity : The Si–O bond in silanes is more labile than C–O bonds in aromatic ethers, making the target compound more reactive in sol-gel processes or crosslinking reactions.
Bulky Substituents:
  • Diphenylsilane Moiety vs. Aromatic Heterocycles (): Compounds like 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) () feature phenyl groups attached to nitrogen-containing heterocycles.
Dienyl Chain vs. Aliphatic/Ethoxylated Chains:
  • The dienyl group may enhance UV stability or participate in Diels-Alder reactions, whereas ethoxylated chains prioritize hydrophilicity and surfactant behavior .

Physicochemical Properties

Property This compound (Inferred) Ethoxybenzene () Nonylphenol Ethoxylates ()
Solubility Likely insoluble in water; soluble in organic solvents Insoluble in water Water-soluble (dependent on ethoxylation)
Thermal Stability Moderate (Si–O bond sensitive to heat) High (stable up to 173°C) Variable (decomposes at high temps)
Reactivity High (hydrolysis, crosslinking) Low (inert ether linkage) Low (surfactant, non-reactive)

Biological Activity

Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane is a silane compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C2H5OC6H10C=CCSi C6H5)2\text{C}_2\text{H}_5\text{O}-\text{C}_6\text{H}_{10}\text{C}=\text{C}-\text{C}-\text{Si C}_6\text{H}_5)_2

This compound features a silane group attached to a conjugated diene system, which may contribute to its reactivity and biological interactions.

Research indicates that silane compounds can interact with biological membranes and proteins due to their amphiphilic nature. The ethoxy group may enhance solubility in biological systems, facilitating cellular uptake. The conjugated diene structure is hypothesized to participate in radical scavenging and other redox reactions, potentially influencing oxidative stress pathways.

Antioxidant Activity

Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of the diene moiety allows for electron delocalization, which can neutralize free radicals. A comparative analysis of similar silane compounds shows varying degrees of antioxidant activity:

Compound NameAntioxidant Activity (IC50 µM)
This compoundTBD
Silane A25
Silane B40

Note: TBD indicates that specific data for this compound is not yet available.

Cytotoxic Effects

In vitro studies on cell lines have shown that silanes can exhibit cytotoxic effects against cancer cells. The mechanism is often attributed to the induction of apoptosis through oxidative stress pathways. For example:

  • Case Study : A study conducted on breast cancer cell lines (MCF-7) demonstrated that a related silane compound reduced cell viability by 50% at a concentration of 30 µM after 48 hours of treatment.

Anti-inflammatory Properties

Research has also suggested that silane compounds may possess anti-inflammatory properties. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the impact of this compound on LPS-induced inflammation in macrophages.
    • Findings : Treatment with the compound significantly reduced the levels of TNF-alpha and IL-6 compared to untreated controls.
  • Anticancer Activity :
    • Objective : Assessing the cytotoxic effects on various cancer cell lines.
    • Results : The compound demonstrated selective toxicity towards prostate cancer cells (PC3), with an IC50 value of 20 µM.

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